Cas no 1806343-95-2 (1-Bromo-1-(2-(chloromethyl)phenyl)propan-2-one)

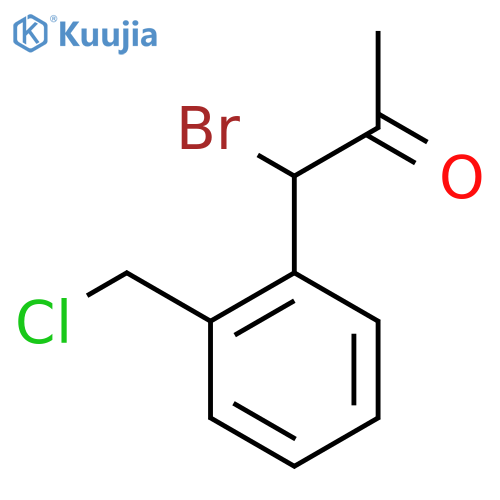

1806343-95-2 structure

商品名:1-Bromo-1-(2-(chloromethyl)phenyl)propan-2-one

CAS番号:1806343-95-2

MF:C10H10BrClO

メガワット:261.542801380157

CID:4792826

1-Bromo-1-(2-(chloromethyl)phenyl)propan-2-one 化学的及び物理的性質

名前と識別子

-

- 1-Bromo-1-(2-(chloromethyl)phenyl)propan-2-one

-

- インチ: 1S/C10H10BrClO/c1-7(13)10(11)9-5-3-2-4-8(9)6-12/h2-5,10H,6H2,1H3

- InChIKey: KXHPOYPIVQHXBN-UHFFFAOYSA-N

- ほほえんだ: BrC(C(C)=O)C1C=CC=CC=1CCl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 184

- トポロジー分子極性表面積: 17.1

- 疎水性パラメータ計算基準値(XlogP): 2.8

1-Bromo-1-(2-(chloromethyl)phenyl)propan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013020092-500mg |

1-Bromo-1-(2-(chloromethyl)phenyl)propan-2-one |

1806343-95-2 | 97% | 500mg |

831.30 USD | 2021-05-31 | |

| Alichem | A013020092-250mg |

1-Bromo-1-(2-(chloromethyl)phenyl)propan-2-one |

1806343-95-2 | 97% | 250mg |

475.20 USD | 2021-05-31 | |

| Alichem | A013020092-1g |

1-Bromo-1-(2-(chloromethyl)phenyl)propan-2-one |

1806343-95-2 | 97% | 1g |

1,490.00 USD | 2021-05-31 |

1-Bromo-1-(2-(chloromethyl)phenyl)propan-2-one 関連文献

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

1806343-95-2 (1-Bromo-1-(2-(chloromethyl)phenyl)propan-2-one) 関連製品

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量